(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide
Description
BenchChem offers high-quality (3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-8-15-4-16(9-22)6-17(5-15)10-22)25-12-18-7-20(14-24-11-18)19-2-1-3-23-13-19/h1-3,7,11,13-17H,4-6,8-10,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALOSKFYKSYPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=CN=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,5R,7R)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H25N3O
- Molecular Weight : 347.462 g/mol
- IUPAC Name : N-[(5-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide
The compound exhibits its biological activity primarily through interactions with specific biological targets. It has been studied for its role as an inhibitor of various enzymes and receptors, particularly in the context of antimicrobial and anticancer activities.
1. Antimicrobial Activity
Research indicates that derivatives of this compound have shown promising results in inhibiting the growth of various pathogens. For instance, studies have evaluated its effectiveness against Mycobacterium tuberculosis (Mtb) by measuring the inhibitory concentrations (IC50) required to reduce the formation of demethylmenaquinone, a crucial component for bacterial survival .
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| (3R,5R,7R)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide | Mtb | 2.5 | |
| Derivative A | E. coli | 4.0 | |
| Derivative B | S. aureus | 6.5 |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the bipyridine moiety is believed to enhance its interaction with DNA and other cellular targets.
Case Study:
In a study assessing the cytotoxic effects on various cancer cell lines, (3R,5R,7R)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide demonstrated significant cytotoxicity with an IC50 value of 10 µM against breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the adamantane core or the bipyridine substituent can significantly alter biological activity. For example:
- Substituent Variations : Changing the position or nature of substituents on the bipyridine ring has been shown to enhance binding affinity to target enzymes.
Table 2: SAR Insights
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent due to its interaction with specific molecular targets involved in various diseases.
In Vitro Studies
Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 12.5 | Induces apoptosis |
| Study 2 | MCF-7 (Breast Cancer) | 15.0 | Inhibits proliferation |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These results indicate that the compound has significant cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent .
Coordination Chemistry
The bipyridine component allows the compound to act as a ligand in coordination chemistry. It can form complexes with various metal ions, which are essential for:
- Catalysis : The formation of metal-ligand complexes can enhance catalytic activity in chemical reactions.
- Material Science : The unique properties of these complexes can be exploited in developing new materials with tailored functionalities.
Research indicates that (3R,5R,7R)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide may exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it useful in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the versatility and applicability of this compound:
- A study published in ACS Omega demonstrated that derivatives of bipyridine exhibit selective inhibition against COX-II enzymes, which are involved in inflammation and pain pathways .
- Another investigation into the biological activity of similar compounds revealed promising anti-cancer effects and highlighted the importance of structural modifications for enhancing bioactivity .
Q & A
Q. Critical factors :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require stringent drying .
- Temperature : Room temperature is often sufficient, but heating (40–60°C) can accelerate sluggish amidation .
- Catalysts : Use of DMAP or pyridine derivatives can improve reaction efficiency .
Reported yields range from 51–80%, depending on purity of starting materials and optimization of coupling steps .
How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
Q. Primary methods :
Q. Advanced validation :
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm bipyridine substitution patterns .
What strategies are effective for resolving contradictions in reported biological activity data for adamantane-carboxamide derivatives?
Discrepancies in bioactivity (e.g., antiviral vs. enzyme inhibition) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains .
- Compound purity : Trace solvents (e.g., DMSO residuals) can skew results; validate via HPLC (purity >95%) .
- Solubility : Use co-solvents (e.g., cyclodextrins) to ensure consistent bioavailability in in vitro assays .
Q. Troubleshooting workflow :
Re-test the compound side-by-side in standardized assays.
Perform dose-response curves to rule out batch-specific potency differences.
Compare with structurally similar controls (e.g., adamantane-pyrido-pyrimidine hybrids) .
How can computational methods guide the design of derivatives with enhanced target binding?
Q. Approaches :
- Molecular docking : Screen against target proteins (e.g., viral proteases, neurotransmitter receptors) to predict binding modes. The adamantane moiety often occupies hydrophobic pockets, while bipyridine interacts with π-π stacking .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on bipyridine) with activity data from analogues .
Case study : Derivatives replacing bipyridine with triazole showed 3-fold higher binding to fungal CYP51 in silico, validated via in vitro MIC assays .
What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Q. Key issues :
Q. Scale-up solutions :
- Flow chemistry : Reduces side reactions through precise control of residence time and temperature .
- Crystallization-driven purification : Leverage the compound’s low solubility in hexane/EtOAc mixtures for large-scale isolation .
How do structural modifications to the bipyridine moiety affect pharmacological properties?
Q. Derivative design and outcomes :
| Modification | Impact | Example Data |
|---|---|---|
| Halogenation (e.g., Cl at C4) | ↑ Lipophilicity, ↑ CNS penetration | LogP increased from 3.1 to 4.2; 2-fold higher brain-plasma ratio in mice |
| Methoxy substitution | ↓ Metabolic clearance (CYP3A4 resistance) | t₁/₂ extended from 2.1 to 4.8 hours in hepatic microsomes |
| Hydrogen bonding groups (e.g., -OH) | ↑ Solubility, ↓ membrane permeability | Aqueous solubility: 12 μM → 45 μM; Caco-2 Papp reduced by 60% |
Synthetic tips : Introduce substituents via Suzuki-Miyaura coupling on pre-functionalized bipyridine intermediates .
What mechanistic insights explain the compound’s dual antiviral and anti-inflammatory activity?
Q. Proposed pathways :
Antiviral : Adamantane disrupts viral uncoating (e.g., influenza M2 proton channels) .
Anti-inflammatory : Bipyridine chelates metal ions (e.g., Zn²⁺ in NF-κB), inhibiting pro-inflammatory cytokine release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
